2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-methylphenyl)acetamide
Description
2-[(2-Ethylquinazolin-4-yl)oxy]-N-(4-methylphenyl)acetamide is a synthetic small molecule characterized by a quinazoline core substituted with an ethyl group at position 2 and an acetamide moiety linked to a 4-methylphenyl group. The ethyl and methyl substituents in this compound are hypothesized to enhance metabolic stability and receptor binding compared to simpler analogs.
Properties
IUPAC Name |
2-(2-ethylquinazolin-4-yl)oxy-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-17-21-16-7-5-4-6-15(16)19(22-17)24-12-18(23)20-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIVDRSBLGZMCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-methylphenyl)acetamide typically involves the reaction of 2-ethylquinazolin-4-ol with N-(4-methylphenyl)acetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antimicrobial agent against various pathogens . In medicine, it is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities . In industry, it may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways related to inflammation and cancer .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, and reported biological activities:
Key Comparative Analysis
Quinazoline Core Modifications
- Ethyl vs. highlights that ethylamino substituents on quinazolin-4(3H)-ones significantly boost anti-inflammatory activity over methylated analogs .
- 4-Oxo vs. 4-Oxy Groups : Compounds with a 4-oxo-quinazolin-3(4H)-yl group (e.g., ) exhibit hydrogen-bonding capabilities, whereas the 4-oxy linkage in the target compound may reduce polarity, affecting solubility and bioavailability.
Acetamide Group Variations
- 4-Methylphenyl vs. Other Aryl Groups : The 4-methylphenyl group in the target compound likely enhances metabolic stability compared to 2-ethylphenyl () or 4-fluorophenyl () derivatives. Methyl groups are less prone to oxidative metabolism, extending half-life.
- Phenoxy vs. Sulfanyl Linkages: The ethoxyquinazoline linkage in the target compound differs from sulfanyl () or triazole () moieties in analogs. Ether linkages generally offer better oxidative stability than thioethers, which may degrade in vivo.
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight and Solubility : The target compound (estimated MW ~350–400 g/mol) falls within the acceptable range for oral bioavailability. Its ethoxy and methylphenyl groups may reduce aqueous solubility compared to polar 4-oxo derivatives (e.g., ).
- Metabolic Stability : The absence of ester or thioether groups in the target compound likely improves metabolic stability over analogs like 2-[(4-fluorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide ().
Biological Activity
2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-methylphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article explores its synthesis, biological mechanisms, and research findings related to its efficacy against various diseases.
The compound has the molecular formula and a molecular weight of approximately 321.38 g/mol. Its structure includes a quinazoline moiety, which is often associated with diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 2-ethylquinazolin-4-ol with N-(4-methylphenyl)acetamide in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF). This method allows for the formation of the desired product through controlled reaction conditions, which can be optimized for yield and purity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. The mechanism of action appears to involve the inhibition of tyrosine kinases, which are crucial for cell signaling and proliferation. By disrupting these pathways, the compound may induce apoptosis in cancer cells.
Case Study:
A study evaluated the compound's effects on various cancer cell lines, including A549 (lung cancer) and C6 (glioma). Results demonstrated that treatment led to reduced viability in these cells, with IC50 values indicating potent activity at low concentrations. The study utilized assays such as MTT and caspase activation to confirm these findings.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent. Preliminary studies suggest it may inhibit the growth of both bacterial and fungal pathogens. The exact molecular targets for its antimicrobial action are still under investigation.
Research Findings:
A recent investigation into its antimicrobial properties revealed that this compound effectively inhibited several strains of bacteria, demonstrating a broad spectrum of activity. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and cellular pathways. Key mechanisms include:
- Tyrosine Kinase Inhibition: Disruption of signaling pathways involved in cell growth and proliferation.
- Apoptosis Induction: Activation of caspases leading to programmed cell death in cancer cells.
- Antimicrobial Mechanisms: Potential interference with microbial metabolic processes.
Data Summary
| Activity | IC50 (µM) | Cell Lines Tested | Mechanism |
|---|---|---|---|
| Anticancer | 5 - 15 | A549, C6 | Tyrosine kinase inhibition |
| Antimicrobial | 10 - 30 | Various bacteria | Disruption of cell wall synthesis |
Q & A
Q. What are the key considerations for designing an efficient synthesis route for 2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-methylphenyl)acetamide?
Methodological Answer: The synthesis typically involves constructing the quinazoline core, followed by functionalization with the phenoxyacetamide group. Critical steps include:
- Quinazoline Core Formation : Use cyclocondensation of anthranilic acid derivatives with nitriles or amides under acidic conditions .
- Etherification : Introduce the ethyl group at position 2 of the quinazoline ring via nucleophilic substitution or transition-metal catalysis.
- Acetamide Coupling : React the quinazoline intermediate with 2-chloro-N-(4-methylphenyl)acetamide using a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) at 60–80°C .
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Quinazoline formation | Anthranilic acid + ethyl cyanide, H₂SO₄, 110°C | 65–70 | |
| Etherification | 2-ethyl bromide, K₂CO₃, DMF, 80°C | 75 | |
| Acetamide coupling | 2-chloroacetamide derivative, K₂CO₃, DMF, 70°C | 60 |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regiochemistry and substituent positions. For example, the ethyl group on the quinazoline ring shows a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 2.8–3.0 ppm (CH₂) .
- X-ray Crystallography : Resolve crystal structure to validate intramolecular interactions (e.g., hydrogen bonding between the acetamide carbonyl and quinazoline N-atom) .
- HPLC-MS : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% formic acid) and confirm molecular weight via ESI-MS (expected [M+H]⁺: ~364.4 g/mol) .
Q. What in vitro assays are suitable for initial biological evaluation of this compound?
Methodological Answer:
- Anticancer Screening : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Compare to cisplatin controls .
- Antimicrobial Testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (ATP competition) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activity data?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR). Compare results with experimental IC₅₀ values to validate hypotheses .
- QSAR Analysis : Develop quantitative structure-activity relationship models to identify critical substituents (e.g., ethyl group’s role in lipophilicity) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess target-binding stability and conformational changes .
Case Study : Discrepancies in IC₅₀ values against EGFR may arise from assay conditions (e.g., ATP concentration). Computational validation can standardize activity predictions .
Q. What strategies optimize pharmacokinetic properties while retaining bioactivity?
Methodological Answer:
- LogP Optimization : Introduce polar groups (e.g., hydroxyl) to the phenyl ring to enhance solubility without disrupting quinazoline binding. Maintain LogP < 3.5 via ChemAxon calculations .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., ethyl group oxidation). Modify with deuterium or fluorine to block degradation .
- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption. Aim for Papp > 1 × 10⁻⁶ cm/s .
Q. Table 2: Pharmacokinetic Profiling Data
| Parameter | Value | Method | Reference |
|---|---|---|---|
| LogP | 2.9 | HPLC (shake-flask) | |
| Microsomal t₁/₂ (human) | 45 min | LC-MS/MS | |
| Caco-2 Papp | 2.1 × 10⁻⁶ cm/s | Ussing chamber |
Q. How can reaction fundamentals and reactor design improve scalability?
Methodological Answer:
- Flow Chemistry : Use microreactors for quinazoline synthesis to enhance heat transfer and reduce side reactions (residence time: 10–15 min at 100°C) .
- DoE Optimization : Apply factorial design (e.g., Taguchi method) to identify critical parameters (e.g., temperature, solvent ratio) for yield maximization .
- In-line Analytics : Implement FTIR or PAT tools for real-time monitoring of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
